molecular formula C11H15NO2 B13055735 1-Amino-1-(4-methoxy-2-methylphenyl)acetone

1-Amino-1-(4-methoxy-2-methylphenyl)acetone

Cat. No.: B13055735
M. Wt: 193.24 g/mol
InChI Key: HFYNVXJEUBMQCS-UHFFFAOYSA-N
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Description

1-Amino-1-(4-methoxy-2-methylphenyl)acetone is an organic compound that belongs to the class of α-amino ketones. This compound is characterized by the presence of an amino group attached to the α-carbon of a ketone, along with a methoxy and methyl substituent on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent. This reaction typically proceeds under mild conditions and yields the desired α-amino ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-1-(4-methoxy-2-methylphenyl)acetone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-methoxy-2-methylphenyl)acetone involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo various transformations. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-(4-methoxy-2-methylphenyl)acetone is unique due to the presence of both methoxy and methyl substituents on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-amino-1-(4-methoxy-2-methylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,11H,12H2,1-3H3

InChI Key

HFYNVXJEUBMQCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(=O)C)N

Origin of Product

United States

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